1-Naphthyl glucuronide

Overview

Description

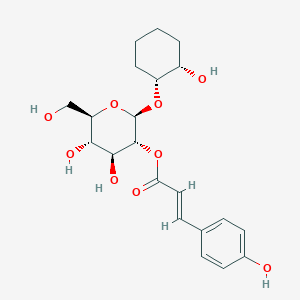

1-Naphthyl glucuronide is a metabolite that arises from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon found in environmental pollutants like cigarette smoke and diesel exhaust . It is a chromogenic enzyme substrate used to detect the presence of β-glucuronidase activity .

Synthesis Analysis

This compound is a product of enzymatic reactions. It is produced when the liver enzymatically processes naphthalene . The enzyme β-glucuronidase can hydrolyze it to produce a yellow product .

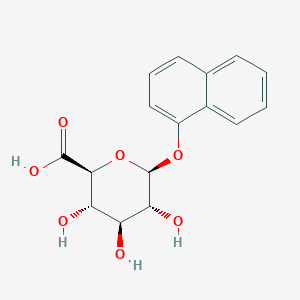

Molecular Structure Analysis

This compound contains a total of 41 bonds; 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 aliphatic carboxylic acid .

Chemical Reactions Analysis

This compound is a substrate for the enzyme β-glucuronidase. Upon hydrolysis by the enzyme, it produces a yellow product .

Scientific Research Applications

Metabolic Studies in Pesticide Research : 1-Naphthyl glucuronide has been identified as a metabolite in studies involving pesticides like carbaryl. This demonstrates its role in the metabolism of certain insecticides, highlighting its importance in toxicological research (Pekas & Paulson, 1970).

Cancer Research : In studies on human colon and tumor tissues, this compound was formed as a metabolic product of 1-naphthol. This research is significant in understanding the metabolic differences between normal and tumorous tissues (Gibby & Cohen, 1984).

Pharmacokinetics and Toxicology : Research on the metabolism and excretion of 1-naphthol and its derivatives, including this compound, in mice provides valuable insights into pharmacokinetics and toxicology (Chern & Dauterman, 1983).

Enzyme Inhibition Studies : The impact of this compound on the biosynthesis of other glucuronides has been investigated, showing its potential as an enzyme inhibitor, which can be crucial for understanding various metabolic pathways (Hänninen & Marniemi, 1971).

Neurochemistry : Studies in rat brains showed the distribution of 1-naphthyl-β-D-glucuronide, shedding light on brain metabolism and the transport mechanisms of xenobiotic metabolites (Leininger et al., 1991).

Intestinal Drug Metabolism : Research on the glucuronidation of 1-naphthol in the rat intestinal loop has provided insights into drug metabolism in the gastrointestinal tract (Bock & Winne, 1975).

Metabolism in Human Bronchus : The metabolism of 1-naphthol to this compound in human bronchus tissues was studied, highlighting the relevance of this process in respiratory physiology (Gibby & Cohen, 1984).

Role in Brain Microsomes : The activity of uridine diphosphate-glucuronosyltransferase (UGT) towards 1-naphthol in rat brain microsomes was investigated, emphasizing its role in the brain's defense against chemical insults (Suleman et al., 1993).

Intestinal Xenobiotic Metabolism : Research on the formation and absorption of 1-naphthol glucuronide in rat intestines aids in understanding the body's first line of defense against xenobiotics (Inoue et al., 1999).

Renal Conjugation Studies : Studies on the renal conjugation of 1-naphthol to glucuronide in rats provide important insights into renal drug metabolism (Tremaine et al., 1984).

Mechanism of Action

Target of Action

1-Naphthyl glucuronide primarily targets the enzyme β-glucuronidase . This enzyme is responsible for the hydrolysis of glucuronide conjugates, which are products of phase II drug metabolism. The role of β-glucuronidase is to cleave these conjugates, releasing the parent compound and allowing for its excretion or further metabolism .

Mode of Action

This compound acts as a substrate for β-glucuronidase . When this compound is introduced to the enzyme, it undergoes hydrolysis, a process in which the glucuronide bond is cleaved. This results in the release of a naphthol moiety, which can be easily detected . This interaction allows this compound to be used as a chromogenic substrate in enzymology and analytical biochemistry .

Biochemical Pathways

This compound is involved in the glucuronidation pathway , a major phase II metabolic pathway. This pathway involves the conjugation of substances with glucuronic acid, facilitated by the enzyme family UDP-glucuronosyltransferases (UGTs) . The glucuronidation process increases the water solubility of compounds, aiding in their excretion from the body .

Pharmacokinetics

The pharmacokinetics of this compound involve its rapid absorption and metabolism. As a substrate of β-glucuronidase, it is hydrolyzed to release a naphthol moiety . This process is part of the compound’s metabolism and elimination.

Result of Action

The action of this compound results in the release of a naphthol moiety upon hydrolysis by β-glucuronidase . This naphthol moiety can be easily detected, making this compound a useful tool in biochemical studies . Additionally, this compound is a metabolite that arises from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon found in environmental pollutants like cigarette smoke and diesel exhaust .

Future Directions

Glucuronides, including 1-Naphthyl glucuronide, are an important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . They have seen a significant increase of interest in many aspects of glucuronide chemistry and biology . Future research may focus on further understanding the role of these compounds in detoxification and their potential applications in medicine.

Biochemical Analysis

Biochemical Properties

1-Naphthyl glucuronide serves as a chromogenic substrate for the enzyme β-glucuronidase . Upon hydrolysis by the enzyme, it produces a naphthol moiety that can be easily detected . This interaction with β-glucuronidase is crucial for its role in biochemical reactions.

Cellular Effects

It is known that glucuronides, the class of compounds to which this compound belongs, are important in the detoxification of xenobiotics . They are involved in the phase II metabolism of various substances, aiding in their elimination from the body .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme β-glucuronidase . This enzyme cleaves the glucuronide moiety, releasing a naphthol molecule that can be detected . This process is essential for the role of this compound in biochemical reactions.

Metabolic Pathways

This compound is involved in the metabolic pathway of naphthalene . It is a product of the breakdown of naphthalene, a process that involves various enzymes and cofactors .

properties

IUPAC Name |

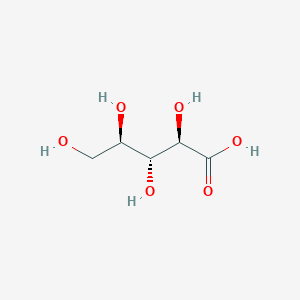

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQWBZWOGRCILF-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938135 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17238-47-0 | |

| Record name | 1-Naphthol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X066L3N2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-naphthyl glucuronide interact with UDP-glucuronosyltransferase (UGT) enzymes?

A: this compound acts as an activator of microsomal UGT enzymes. [] Research suggests that it achieves this by increasing the enzyme's affinity for UDP-glucuronic acid, a crucial co-substrate in the glucuronidation process. [] This activation is not dependent on metal ions but can be inhibited by pre-treating microsomes with p-chloromercuribenzoate. [] Interestingly, this compound appears to bind to a site distinct from the glucuronidation site of 1-naphthol, suggesting the presence of separate effector sites on the enzyme. []

Q2: What is the significance of aglycone glucosides in the context of this compound's interaction with UGT enzymes?

A: Studies show that aglycone glucosides can competitively inhibit the activation of UGT enzymes by glucuronides, including this compound. [] Importantly, these glucosides do not hinder the glucuronidation rates of substrates like p-nitrophenol or 1-naphthol in the absence of glucuronide adducts. [] This further supports the hypothesis that glucuronides, like this compound, activate UGT enzymes through specific effector sites distinct from the substrate binding sites.

Q3: How does asbestos exposure impact the metabolism of aromatic compounds like 1-naphthol?

A: Research indicates that asbestos exposure can hinder the cellular accumulation of this compound, a metabolite of 1-naphthol, in in vitro models. [] While the exact mechanisms require further investigation, this finding suggests that asbestos exposure might interfere with the detoxification pathways of aromatic compounds, potentially contributing to its toxicity.

Q4: Can you elaborate on the detection of 2-amino-1-naphthyl glucuronide as a metabolite?

A: Research has successfully identified 2-amino-1-naphthyl glucuronide as a urinary metabolite in dogs fed 2-naphthylamine. [] Using chromatographic and enzymatic techniques, scientists confirmed its presence, with excretion levels reaching 3.5–13.3% of the ingested dose (1 g/day). [] This finding holds potential implications for understanding the metabolic pathways and potential toxicity of 2-naphthylamine.

Q5: Are there other biological contexts where this compound plays a role?

A: this compound has been explored as a substrate for histochemical detection of enzymes like β-glucuronidase, α-mannosidase, and α-galactosidase. [] This suggests its utility in visualizing and studying the activity and distribution of these enzymes in various tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)

![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)

![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)